molecular formula C7HClF4O B6312344 3-Chloro-2,4,5,6-tetrafluoro-benzaldehyde CAS No. 1357626-03-9

3-Chloro-2,4,5,6-tetrafluoro-benzaldehyde

Cat. No.: B6312344
CAS No.: 1357626-03-9
M. Wt: 212.53 g/mol
InChI Key: GEMBDYYVFGQUHO-UHFFFAOYSA-N
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Description

3-Chloro-2,4,5,6-tetrafluoro-benzaldehyde is a fluorinated aromatic aldehyde with the molecular formula C7HClF4O. This compound is characterized by the presence of chlorine and four fluorine atoms attached to a benzene ring, along with an aldehyde functional group. It is used in various chemical syntheses and has applications in scientific research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2,4,5,6-tetrafluoro-benzaldehyde typically involves the chlorination and fluorination of benzaldehyde derivatives. One common method involves the reaction of 3-chloro-benzaldehyde with fluorinating agents under controlled conditions to introduce the fluorine atoms at the desired positions on the benzene ring .

Industrial Production Methods

Industrial production of this compound often employs large-scale chlorination and fluorination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as catalytic fluorination and controlled temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2,4,5,6-tetrafluoro-benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Chloro-2,4,5,6-tetrafluoro-benzaldehyde is utilized in several scientific research fields:

    Chemistry: It serves as a building block in the synthesis of complex organic molecules and fluorinated compounds.

    Biology: It is used in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: Research into potential pharmaceutical applications, including drug development and metabolic studies.

    Industry: Used in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 3-Chloro-2,4,5,6-tetrafluoro-benzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, affecting their function. The fluorine atoms enhance the compound’s stability and reactivity, making it a valuable tool in chemical and biological studies .

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-2,4,5,6-tetrafluorobenzotrifluoride
  • 3-Chloro-2,4,5,6-tetrafluorobenzoyl chloride
  • 2,3,5,6-Tetrafluorobenzaldehyde
  • 4-Chlorobenzotrifluoride

Uniqueness

3-Chloro-2,4,5,6-tetrafluoro-benzaldehyde is unique due to the specific arrangement of chlorine and fluorine atoms on the benzene ring, which imparts distinct chemical properties. Its high reactivity and stability make it suitable for various synthetic applications and research studies, distinguishing it from other similar compounds .

Properties

IUPAC Name

3-chloro-2,4,5,6-tetrafluorobenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7HClF4O/c8-3-4(9)2(1-13)5(10)7(12)6(3)11/h1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEMBDYYVFGQUHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)C1=C(C(=C(C(=C1F)Cl)F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7HClF4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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